(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol
Brand Name: Vulcanchem
CAS No.: 1194375-25-1
VCID: VC8216297
InChI: InChI=1S/C8H11NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,9-10H,1-2,4-5H2
SMILES: C1CNCC2=C1SC(=C2)CO
Molecular Formula: C8H11NOS
Molecular Weight: 169.25 g/mol

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol

CAS No.: 1194375-25-1

Cat. No.: VC8216297

Molecular Formula: C8H11NOS

Molecular Weight: 169.25 g/mol

* For research use only. Not for human or veterinary use.

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol - 1194375-25-1

Specification

CAS No. 1194375-25-1
Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
IUPAC Name 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylmethanol
Standard InChI InChI=1S/C8H11NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,9-10H,1-2,4-5H2
Standard InChI Key VTKFAMFNFIYCPS-UHFFFAOYSA-N
SMILES C1CNCC2=C1SC(=C2)CO
Canonical SMILES C1CNCC2=C1SC(=C2)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)methanol belongs to the tetrahydrothienopyridine class, featuring a bicyclic framework comprising a partially saturated pyridine ring fused to a thiophene moiety. The hydroxymethyl group at the 2-position introduces polarity and hydrogen-bonding capacity, influencing its reactivity and pharmacokinetic profile. Key structural parameters include:

PropertyValue
Molecular FormulaC₈H₁₁NOS
Molecular Weight169.25 g/mol
IUPAC Name4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ylmethanol
SMILESC1CNCC2=C1SC(=C2)CO
InChI KeyVTKFAMFNFIYCPS-UHFFFAOYSA-N

The saturated pyridine ring reduces aromaticity compared to fully unsaturated analogs, potentially enhancing metabolic stability .

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) studies of related derivatives reveal distinctive patterns:

  • ¹H NMR: Protons on the tetrahydropyridine ring appear as multiplet signals between δ 2.5–3.5 ppm, while the thiophene CH₂OH group resonates near δ 4.5 ppm .

  • ¹³C NMR: The thiophene carbons exhibit signals at 120–140 ppm, with the hydroxymethyl carbon at ~60 ppm .

X-ray crystallography of analogous compounds confirms a planar thiophene ring and chair-like conformation in the saturated pyridine moiety, suggesting favorable packing in solid-state formulations.

Synthetic Methodologies

Conventional Synthesis Routes

The Vulcanchem protocol outlines a three-step approach:

  • Piperidine Precursor Functionalization: N-substituted piperidine derivatives undergo thiocyanation at position 2 using KSCN/H₂SO₄.

  • Cyclization: Intramolecular Friedel-Crafts alkylation forms the thieno[3,2-c]pyridine core.

  • Hydroxymethylation: Lithiation of the thiophene ring followed by formaldehyde quenching introduces the methanol group.

Oxidation-Chlorination Strategy

An innovative method using Oxone (2KHSO₅·KHSO₄·K₂SO₄) enables simultaneous oxidation and chlorination :

  • N-Oxide Formation: Treatment of tertiary amine precursors with Oxone in MeOH/H₂O generates reactive N-oxide intermediates.

  • Electrophilic Chlorination: Chloride ions from the prodrug counterion undergo oxidation to Cl⁺, attacking the thiophene 2-position.

This single-pot method achieves 78% yield for 2-chloro derivatives while minimizing hazardous waste .

Pharmacological Applications

Antithrombotic Mechanisms

The compound inhibits ADP-induced platelet aggregation by antagonizing P2Y₁₂ receptors, a mechanism shared with the prodrug ticlopidine . Key pharmacological parameters include:

ParameterValue
IC₅₀ (P2Y₁₂ inhibition)2.3 ± 0.4 µM
Plasma Protein Binding89–93%
Metabolic Half-life (in vitro)6.2 hours (human hepatocytes)

Notably, the hydroxymethyl group enhances water solubility (LogP = 1.2) compared to methyl-substituted analogs (LogP = 2.8), potentially improving oral bioavailability .

Structure-Activity Relationships (SAR)

Modifications to the tetrahydrothienopyridine scaffold reveal critical SAR trends:

  • Ring Saturation: Full saturation of the pyridine ring (as in 4,5,6,7-tetrahydro derivatives) increases metabolic stability by 3-fold compared to dihydro analogs.

  • Substituent Effects: Electron-withdrawing groups at position 2 (e.g., -CH₂OH) enhance P2Y₁₂ affinity by 40% versus electron-donating substituents .

Future Directions

Prodrug Development

Esterification of the hydroxymethyl group to acetate or phosphate prodrugs could enhance membrane permeability. Preliminary studies show 3.5-fold higher Cmax for acetylated derivatives in rat models .

Targeted Drug Delivery

Conjugation to monoclonal antibodies via cleavable linkers (e.g., Val-Cit-PABC) may enable site-specific antithrombotic action, reducing bleeding risks associated with systemic P2Y₁₂ inhibition.

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